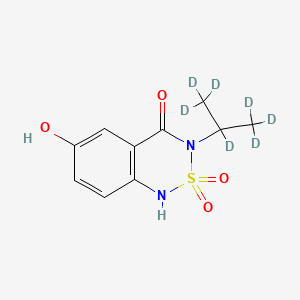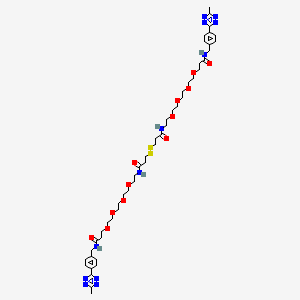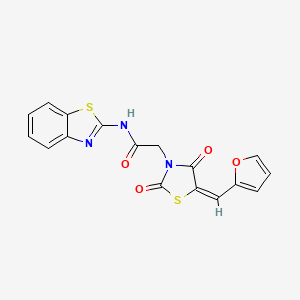![molecular formula C30H25ClN4O7 B12414436 N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide est un composé organique complexe avec une structure unique qui comprend plusieurs cycles aromatiques, un cycle pipéridine et divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide implique généralement plusieurs étapes, y compris la formation du cycle pipéridine, l'introduction des groupes nitrophényl et l'étape finale d'acylation. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir que le produit souhaité est obtenu avec un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Cela peut être utilisé pour réduire les groupes nitro en amines ou d'autres groupes fonctionnels.
Substitution : Cela peut impliquer le remplacement d'un groupe fonctionnel par un autre, comme l'halogénation ou l'alkylation.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers agents halogénants. Les conditions réactionnelles telles que la température, le choix du solvant et la durée de la réaction sont essentielles pour obtenir les produits souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitrés, tandis que la réduction pourrait produire des dérivés aminés.
Applications de la recherche scientifique
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques.
Applications De Recherche Scientifique
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluorotoluène : Un composé organique avec des structures aromatiques similaires mais des groupes fonctionnels différents.
Benzotrifluorure : Un autre composé avec un groupe trifluorométhyle attaché à un cycle benzénique.
Unicité
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophényl)méthylidène]-4-oxopipéridin-1-yl]-1-oxo-3-phénylpropan-2-yl]-2-chloroacétamide est unique en raison de sa structure complexe, qui comprend plusieurs cycles aromatiques, un cycle pipéridine et divers groupes fonctionnels.
Propriétés
Formule moléculaire |
C30H25ClN4O7 |
|---|---|
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C30H25ClN4O7/c31-17-28(36)32-27(16-20-4-2-1-3-5-20)30(38)33-18-23(14-21-6-10-25(11-7-21)34(39)40)29(37)24(19-33)15-22-8-12-26(13-9-22)35(41)42/h1-15,27H,16-19H2,(H,32,36)/b23-14+,24-15+/t27-/m0/s1 |
Clé InChI |
REFAVUFYPFWJGH-SWAPHQFDSA-N |
SMILES isomérique |
C\1N(C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4 |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


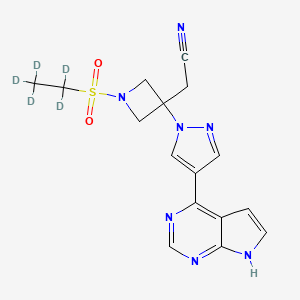

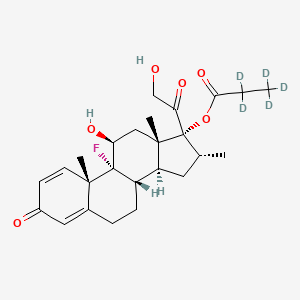
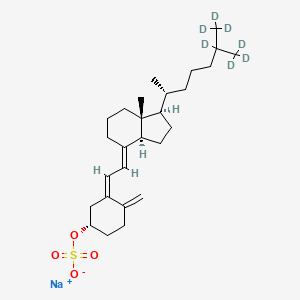

![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
